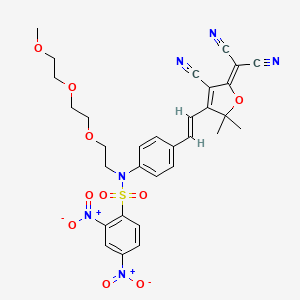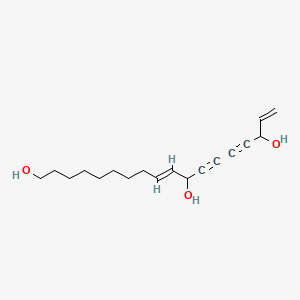
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol typically involves multi-step organic reactions. One common approach is the use of alkyne coupling reactions followed by selective hydrogenation and hydroxylation. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves its interaction with specific molecular targets and pathways. The compound’s multiple double and triple bonds allow it to participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
9(Z),12(E)-Octadecadienoic Acid: An isomer with similar structural features but different biological activities.
9(E),11(E)-Conjugated Linoleic Acid: Another isomer known for its potential health benefits.
7E,9E-Octadecadienoic Acid: A related compound with distinct chemical properties.
Uniqueness
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is unique due to its combination of multiple double and triple bonds along with hydroxyl groups, which confer distinct chemical reactivity and potential biological activities not found in its similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
211238-60-7 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC名 |
octadeca-9,17-dien-12,14-diyne-1,11,16-triol |
InChI |
InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2 |
InChIキー |
MLGPZCOVWKAPPH-UHFFFAOYSA-N |
SMILES |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
正規SMILES |
C=CC(C#CC#CC(C=CCCCCCCCCO)O)O |
外観 |
Oil |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)
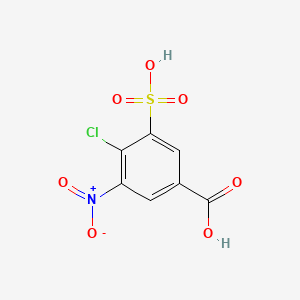
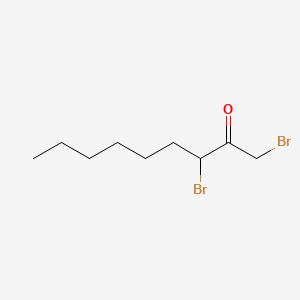

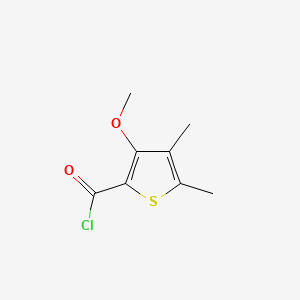
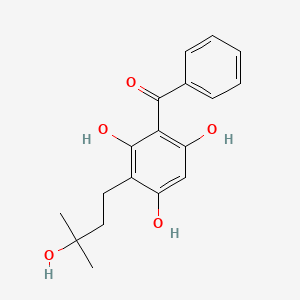

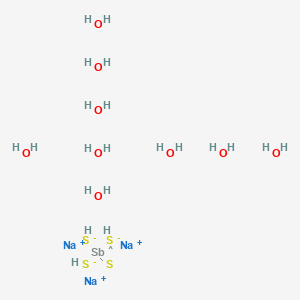
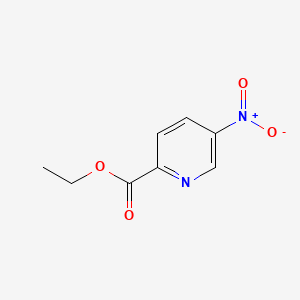
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
